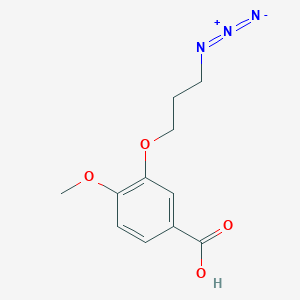

3-(3-Azidopropoxy)-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-azidopropoxy)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-17-9-4-3-8(11(15)16)7-10(9)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBZYBZCCUJCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-Azidopropoxy)-4-methoxybenzoic acid chemical structure and properties

Part 1: Executive Summary & Strategic Utility

3-(3-Azidopropoxy)-4-methoxybenzoic acid is a specialized hetero-bifunctional linker designed for precision chemical biology. It bridges the gap between carboxylic acid-reactive pharmacophores and alkyne-tagged biological effectors via "Click" chemistry (CuAAC or SPAAC).

Its structural core—based on isovanillic acid —provides improved solubility and UV-traceability compared to aliphatic linkers, while the methoxy group at the 4-position modulates the electronic properties of the aromatic ring, enhancing metabolic stability.

Key Applications:

-

PROTAC Development: Connects an E3 ligase ligand (e.g., Thalidomide, VHL ligand) to a target protein ligand.

-

Activity-Based Protein Profiling (ABPP): Serves as a capture handle for proteomic probes.

-

Surface Functionalization: Anchors biomolecules to amine-coated surfaces via amide coupling, leaving the azide free for subsequent derivatization.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

Structural Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | 251.24 g/mol |

| Core Scaffold | Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) |

| Functional Handles | 1x Carboxylic Acid (Amine-reactive), 1x Azide (Alkyne-reactive) |

| Predicted LogP | ~1.8 (Moderate lipophilicity, cell-permeable) |

| pKa (Acid) | ~4.5 (Benzoic acid derivative) |

Spectroscopic Signature (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.8 (s, 1H, -COOH)

-

δ 7.6 (dd, 1H, Ar-H6), 7.4 (d, 1H, Ar-H2), 7.0 (d, 1H, Ar-H5)

-

δ 4.1 (t, 2H, -O-CH ₂-)

-

δ 3.8 (s, 3H, -OCH ₃)

-

δ 3.5 (t, 2H, -CH ₂-N₃)

-

δ 2.0 (m, 2H, -CH₂-CH ₂-CH₂-)

-

-

IR Spectrum: Distinctive azide stretch at ~2100 cm⁻¹ (strong, sharp). Carbonyl stretch at ~1680 cm⁻¹ .

Part 3: Synthesis & Manufacturing Protocol

Scientific Rationale: Direct alkylation of the acid is prone to esterification side reactions. A 4-step protection-deprotection strategy ensures regio-specificity and high purity suitable for pharmaceutical applications.

Workflow Diagram

Figure 1: Validated synthetic route maximizing yield and safety.

Detailed Methodology

Step 1: Methyl Ester Protection

-

Dissolve Isovanillic acid (10.0 g) in anhydrous Methanol (100 mL).

-

Add catalytic H₂SO₄ (0.5 mL) dropwise.

-

Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Validation: Disappearance of acid spot; appearance of less polar ester spot.

Step 2: Alkylation (Linker Installation)

-

Suspend Methyl isovanillate (1 eq) and K₂CO₂ (2.5 eq) in anhydrous DMF.

-

Add 1-bromo-3-chloropropane (1.5 eq). Note: Using the chloro-bromo linker prevents double alkylation due to the lower reactivity of the chloride.

-

Stir at 60°C for 6 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Validation: ¹H NMR shows new triplet at ~3.7 ppm (CH₂-Cl).

Step 3: Azide Displacement

-

Dissolve the chloro-intermediate in DMF.

-

Add Sodium Azide (NaN₃) (2.0 eq). Safety: See Section 4.

-

Heat to 80°C for 12 hours behind a blast shield.

-

Validation: IR analysis of crude shows appearance of 2100 cm⁻¹ peak.

Step 4: Saponification

-

Dissolve Azido-ester in THF:Water (3:1).

-

Add LiOH (3.0 eq) and stir at RT for 4 hours.

-

Acidify carefully with 1M HCl to pH 3.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Final Purity Check: HPLC >95%.

Part 4: Handling & Safety (E-E-A-T)

Working with organic azides requires strict adherence to safety protocols to prevent explosion hazards.[1][2][3]

The "Rule of Six" Analysis:

-

Formula: C₁₁H₁₃N₃O₄

-

Number of Carbons (C): 11[4]

-

Number of Azide Nitrogens (N): 3[5]

-

Ratio (C/N): 3.6

-

Verdict: Safe. The ratio > 3 indicates the molecule is stable under standard conditions [1].

Critical Safety Protocols:

-

Temperature Limit: Do not heat reaction mixtures containing azides above 100°C.

-

Solvent Choice: Never use halogenated solvents (DCM, CHCl₃) with Sodium Azide, as this can form di-azidomethane, which is highly explosive [2]. Use DMF or DMSO.

-

Metal Avoidance: Use Teflon-coated spatulas. Avoid contact with copper or lead pipes (waste disposal) to prevent heavy metal azide formation.

-

Storage: Store at -20°C in amber vials to prevent photodecomposition.

Part 5: Application in PROTAC Design

This molecule is ideal for constructing PROTACs where the E3 ligase ligand contains an amine.

Conjugation Logic

Figure 2: Convergent synthesis strategy for PROTAC assembly.

Experimental Tip: Perform the amide coupling (Step 1) first. The azide group is inert to standard amide coupling conditions (HATU/DIEA), allowing for easy purification of the "Azide-Tagged E3 Ligand" before the sensitive "Click" reaction.

References

-

Safe Handling of Azides. University of Pittsburgh, Dept of Environmental Health & Safety. (2013).[3] Establishes the C/N > 3 stability rule for organic azides.Link

-

Sodium Azide and Organic Azides: Standard Operating Procedure. UC Santa Barbara. Detailed incompatibility of azides with halogenated solvents.[1][2][3]Link

-

Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid). MedChemExpress. Precursor properties and biological activity.[6]Link

-

4-Methoxybenzoic acid. PubChem, National Library of Medicine. Physical properties of the core scaffold.[7]Link

Sources

- 1. ehs.ucsb.edu [ehs.ucsb.edu]

- 2. chemistry.unm.edu [chemistry.unm.edu]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Benzoic Acid Derivative Linkers with Azide Functionality

Introduction: The Strategic Importance of Azide-Functionalized Aromatic Linkers

In the landscape of modern drug development and chemical biology, the ability to precisely and stably connect molecular components is paramount. Benzoic acid derivatives functionalized with an azide (N₃) group have emerged as exceptionally versatile and powerful tools in this context. These linkers offer a unique combination of rigidity, synthetic tractability, and bioorthogonal reactivity, making them indispensable for constructing complex molecular architectures like Antibody-Drug Conjugates (ADCs), PROTACs, and advanced diagnostic probes.

The core value of these linkers lies in the synergy between their two key components:

-

The Benzoic Acid Scaffold: This aromatic ring provides a rigid, well-defined spacer, which is crucial for controlling the distance and spatial orientation between conjugated molecules. Unlike flexible aliphatic linkers, the benzoic acid core prevents unwanted folding and ensures that the connected moieties can exert their biological functions without steric hindrance. Its synthetic accessibility allows for straightforward modification, such as positioning the functional groups (azide and carboxyl) at ortho, meta, or para positions to fine-tune the geometry of the final conjugate.

-

The Azide Functionality: The azide group is the cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide is exceptionally stable in complex biological environments and does not react with the vast majority of functional groups found in proteins, cells, or tissues.[1][2] This bioorthogonality ensures that conjugation reactions occur only with a designated reaction partner—typically an alkyne—allowing for the precise assembly of biomolecules in their native environment.[2]

This guide provides a comprehensive overview of the synthesis, characterization, and application of these critical linkers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: The Chemistry of Azide-Functionalized Benzoic Acid Linkers

Design Principles and Synthetic Strategies

The decision to use an azidobenzoic acid linker is driven by the need for a stable, rigid connection that can be formed under mild, biocompatible conditions. The most common isomer used in bioconjugation is 4-azidobenzoic acid, where the azide and carboxyl groups are para to each other, maximizing the linear distance between the points of attachment.

Causality in Synthesis: Why Diazotization is the Preferred Route

The most robust and widely used method for synthesizing 4-azidobenzoic acid starts from the readily available and inexpensive 4-aminobenzoic acid. This multi-step synthesis is a classic example of foundational organic chemistry expertly applied to modern bioconjugation needs.

The overall transformation is the conversion of an aromatic amine (-NH₂) to an azide (-N₃). This cannot be achieved in a single step. The process involves activating the amine by converting it into a diazonium salt, which is an excellent leaving group (N₂ gas) and can be readily displaced by the azide nucleophile.

Diagram 1: Synthetic Workflow for 4-Azidobenzoic Acid

A diagram illustrating the two-step conversion of 4-aminobenzoic acid to 4-azidobenzoic acid via a diazonium salt intermediate.

Activating the Linker for Bioconjugation

The carboxylic acid of the linker is itself unreactive towards common biological functional groups like amines. To make it an effective conjugation handle, it must be "activated." The most common strategy is to convert it into an N-hydroxysuccinimide (NHS) ester .

-

Why an NHS Ester? The NHS ester is an excellent compromise between stability and reactivity. It is stable enough to be isolated, purified, and stored, yet it reacts efficiently and specifically with primary amines (such as the side chain of lysine residues in proteins or the N-terminus of a peptide) under mild pH conditions (typically pH 7-9) to form a highly stable amide bond.[3][4]

The synthesis of the NHS ester is typically achieved by reacting the azidobenzoic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC).

Essential Characterization

Confirming the identity and purity of the synthesized linker is a critical, non-negotiable step. A combination of spectroscopic techniques is employed for this self-validating system.

| Technique | Purpose | Key Spectral Features for 4-Azidobenzoic Acid |

| Infrared (IR) Spectroscopy | To identify key functional groups. | A strong, sharp absorption band around 2100-2250 cm⁻¹ is the definitive signature of the azide (N=N=N) asymmetric stretch.[5][6] The presence of a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) confirms the carboxylic acid. |

| ¹H NMR Spectroscopy | To determine the proton environment and confirm the aromatic substitution pattern. | For the para isomer, two distinct doublets are expected in the aromatic region (around 7.0-8.5 ppm), confirming the 1,4-disubstitution.[5] The carboxylic acid proton is a broad singlet at high chemical shift (>12 ppm).[5] |

| ¹³C NMR Spectroscopy | To confirm the carbon skeleton of the molecule. | The spectrum will show characteristic peaks for the carboxyl carbon (~167 ppm), the azide-bearing carbon (~144 ppm), and other aromatic carbons.[5] |

| Mass Spectrometry (MS) | To confirm the molecular weight. | The measured mass should correspond to the calculated exact mass of the molecule (C₇H₅N₃O₂ = 163.13 g/mol ). |

Part 2: Applications in Bioconjugation and Drug Development

The true power of the azide functionality is realized in its application in click chemistry, which provides a robust and orthogonal method for conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, uniting an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[1][7]

-

Mechanism and Rationale: The reaction is not spontaneous and requires a copper(I) catalyst.[8] In laboratory settings, this is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8][9] The copper(I) species coordinates with the alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the stable triazole linkage. The reaction is extremely reliable, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions, making it ideal for bioconjugation.[7][9]

Diagram 2: The CuAAC Reaction Mechanism

A simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advance for in vivo and live-cell applications was the development of SPAAC. This reaction avoids the use of a copper catalyst, which can be cytotoxic.[2]

-

Mechanism and Rationale: SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner.[2][10] The high ring strain in these molecules provides the necessary activation energy for the cycloaddition to occur spontaneously with an azide at physiological temperatures.[2][] The reaction is highly bioorthogonal and proceeds rapidly without any exogenous reagents.[2][12] While aryl azides (like those on benzoic acid linkers) react more slowly in SPAAC than alkyl azides, the reaction is still highly effective and widely used when copper must be avoided.[13]

Application Showcase: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker is a critical component that ensures the ADC remains stable in circulation but releases the drug upon internalization into the cancer cell.[14]

Azidobenzoic acid linkers are frequently used in ADC construction.[15] A typical strategy involves:

-

Antibody Modification: An alkyne-containing moiety is introduced onto the antibody surface.

-

Payload-Linker Synthesis: The cytotoxic drug is attached to the carboxyl group of the azidobenzoic acid linker.

-

Conjugation: The azide-functionalized payload is then "clicked" onto the alkyne-modified antibody using CuAAC or SPAAC, resulting in a precisely constructed ADC.

Diagram 3: Structure of an ADC with an Azidobenzoic Acid Linker

A schematic showing the components of an Antibody-Drug Conjugate (ADC) connected via a triazole linkage formed from an azidobenzoic acid linker.

Part 3: Experimental Protocols & Best Practices

Protocol: Synthesis of 4-Azidobenzoic Acid

This protocol describes the synthesis from 4-aminobenzoic acid.[5][16]

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and appropriate personal protective equipment. Reactions should be conducted in a well-ventilated fume hood.

Materials:

-

4-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ethyl Acetate

-

Ice

Procedure:

-

Diazonium Salt Formation: a. Suspend 4-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated HCl. b. Cool the vigorously stirred suspension to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.0 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the cold suspension over 30 minutes, ensuring the temperature remains below 5 °C. The mixture will turn a yellow-orange color.[5] e. Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

Azidation: a. Prepare a solution of sodium azide (1.0-1.1 eq) in deionized water. b. Add the sodium azide solution dropwise to the cold diazonium salt suspension. Vigorous nitrogen gas evolution and foaming will be observed.[5] c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 90 minutes.

-

Workup and Purification: a. Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. b. Extract the aqueous phase twice more with ethyl acetate. c. Combine the organic phases and wash with 1 N NaOH to deprotonate the product, moving it to the aqueous phase. d. Separate the layers and acidify the aqueous phase with 1 N HCl until a yellow solid precipitates.[5] e. Extract the precipitated product back into ethyl acetate. f. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azidobenzoic acid as a yellow solid.[5] g. Confirm identity and purity using IR, NMR, and MS as described in Part 1.3.

Protocol: A Typical CuAAC Bioconjugation

This protocol describes the conjugation of an azide-linker-payload to an alkyne-modified protein.[8][9]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-linker-payload, dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution

-

Sodium Ascorbate stock solution (must be freshly prepared)

-

Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution

Procedure:

-

In a microcentrifuge tube, combine the reagents in the following order: a. The alkyne-modified protein solution. b. The azide-linker-payload stock solution (typically 5-20 molar equivalents relative to the protein). c. The copper-stabilizing ligand stock solution (e.g., 5 equivalents relative to copper). d. The CuSO₄ stock solution (e.g., 1-2 equivalents relative to the protein).

-

Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution (e.g., 10-20 equivalents relative to copper) to the tube.

-

Gently mix the reaction by inversion or slow rotation. Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purification: Quench the reaction by adding EDTA to chelate the copper. Remove the unreacted small molecules and catalyst components from the conjugated protein using a suitable method such as size-exclusion chromatography (SEC), dialysis, or a desalting column.

-

Characterization: Analyze the final conjugate using SDS-PAGE (to observe the increase in molecular weight) and Mass Spectrometry (to confirm the final mass and determine the drug-to-antibody ratio, or DAR).

Conclusion and Future Outlook

Benzoic acid derivative linkers with azide functionality represent a mature, reliable, and highly enabling technology in the field of bioconjugation. Their rigid architecture combined with the unparalleled specificity of azide-alkyne click chemistry provides a robust platform for the construction of sophisticated bioconjugates. The continuous development of new click chemistry catalysts and novel strained alkynes will further expand the utility of these essential linkers. As the demand for precisely engineered therapeutics like ADCs and other targeted agents grows, the foundational role of azidobenzoic acid linkers is set to continue, empowering scientists to build the next generation of life-saving molecules.

References

-

Title: N-Hydroxysuccinimidyl-4-azidobenzoate Source: AxisPharm URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PMC) URL: [Link]

-

Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery Source: Bioclone URL: [Link]

-

Title: 4-Azidobenzoic acid NHS ester Source: CF Plus Chemicals URL: [Link]

-

Title: Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones) Source: The Royal Society of Chemistry URL: [Link]

-

Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: Journal of the American Chemical Society (via PMC) URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics - ACS Publications URL: [Link]

-

Title: Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions Source: Chemistry – A European Journal (via PMC) URL: [Link]

-

Title: 4-azidobenzoic acid N-hydroxysuccinimide ester Source: Creative Biolabs URL: [Link]

-

Title: Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Infrared and 13C NMR Spectral Studies of some Aryl Hydrazides: Assessment of Substituent Effects Source: Semantic Scholar URL: [Link]

-

Title: Antibody–drug conjugates: Recent advances in linker chemistry Source: Acta Pharmaceutica Sinica B (via PMC) URL: [Link]

-

Title: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information Source: American Chemical Society URL: [Link]

-

Title: Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1) Source: ResearchGate URL: [Link]

Sources

- 1. bioclone.net [bioclone.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Hydroxysuccinimidyl-4-azidobenzoate | AxisPharm [axispharm.com]

- 4. 4-Azidobenzoic acid NHS ester — CF Plus Chemicals [cfplus.cz]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry [organic-chemistry.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-azidobenzoic acid N-hydroxysuccinimide ester - Creative Biolabs [creative-biolabs.com]

- 16. Synthesis routes of 4-Azidobenzoic acid [benchchem.com]

3-(3-Azidopropoxy)-4-methoxybenzoic acid CAS number search

Abstract

This technical guide provides a comprehensive analysis of 3-(3-Azidopropoxy)-4-methoxybenzoic acid (CAS: 2096987-23-2), a specialized bifunctional linker widely utilized in medicinal chemistry, specifically within PROTAC (Proteolysis Targeting Chimera) development and Click Chemistry applications. We explore its physicochemical properties, synthesize a robust experimental protocol for its preparation, and detail its utility in bioconjugation workflows.

Part 1: Identification & Physicochemical Core

Chemical Identity

The compound is a benzoic acid derivative featuring a methoxy group at the para position and a 3-azidopropoxy chain at the meta position relative to the carboxylic acid. This structural arrangement provides a rigid aromatic core with a flexible, reactive "click" handle.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 2096987-23-2 |

| Molecular Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | 251.24 g/mol |

| SMILES | COc1c(OCCCN=[N+]=[N-])cc(C(=O)O)cc1 |

| Functional Groups | Carboxylic Acid (Amide coupling), Azide (CuAAC Click), Methoxy (Donor) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Structural Significance

-

Orthogonality: The carboxylic acid allows for standard amide coupling (e.g., with primary amines of E3 ligase ligands), while the azide group remains inert until activated for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Linker Geometry: The propyl chain provides a short spacer (~3-4 Å), while the aromatic ring adds rigidity, often improving the pharmacokinetic profile compared to purely aliphatic PEG linkers.

Part 2: Synthesis & Methodology[1]

Retrosynthetic Analysis

The synthesis follows a convergent pathway starting from Isovanillic acid (3-hydroxy-4-methoxybenzoic acid). The workflow involves ester protection, Williamson ether synthesis to introduce the propyl chain, nucleophilic substitution with azide, and final saponification.

Validated Synthesis Protocol

Note: This protocol is derived from standard medicinal chemistry practices for alkoxy-benzoic acid derivatives.

Phase A: Esterification & Alkylation[1]

-

Starting Material: Dissolve Isovanillic acid (1.0 eq) in MeOH with catalytic H₂SO₄. Reflux for 4h to yield Methyl isovanillate .

-

Alkylation:

-

Dissolve Methyl isovanillate (1.0 eq) in DMF.

-

Add K₂CO₃ (2.5 eq) and 1-bromo-3-chloropropane (1.5 eq).

-

Heat at 60°C for 12h.

-

Workup: Dilute with water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc).

-

Intermediate: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

-

Phase B: Azidation

-

Reaction: Dissolve the chloro-intermediate in anhydrous DMF.

-

Reagent: Add Sodium Azide (NaN₃) (1.5 eq). Caution: NaN₃ is toxic.

-

Conditions: Heat at 80°C for 6-8h.

-

Workup: Standard aqueous workup. The azide intermediate is generally stable but should not be subjected to high heat in the dry state.

Phase C: Hydrolysis (Saponification)

-

Reaction: Dissolve the methyl ester in THF/MeOH (1:1).

-

Reagent: Add LiOH (2.0 M aq, 3.0 eq).

-

Conditions: Stir at RT for 4h.

-

Isolation: Acidify to pH 2 with 1M HCl. The product, This compound , typically precipitates as a white solid. Filter and dry.

Synthesis Flowchart (Graphviz)

Caption: Step-wise synthetic pathway from Isovanillic Acid to this compound.

Part 3: Applications in Drug Discovery

PROTAC Linker Design

This molecule serves as a critical "Linker" component in PROTACs.

-

Mechanism: The carboxylic acid is coupled to a ligand for an E3 ligase (e.g., Lenalidomide derivative for Cereblon). The azide is then "clicked" to an alkyne-functionalized ligand targeting a protein of interest (POI).

-

Advantage: The aromatic ring reduces the entropic penalty of binding compared to flexible PEG chains, potentially improving cell permeability.

Experimental Workflow: CuAAC Click Reaction

Objective: Conjugate the linker (attached to Ligand A) with Ligand B-Alkyne.

-

Prepare Solutions:

-

Solution A: Azide-functionalized precursor (0.1 mM in DMSO).

-

Solution B: Alkyne-partner (0.1 mM in DMSO).

-

Catalyst: CuSO₄ (5 eq) + THPTA (Ligand, 10 eq) + Sodium Ascorbate (10 eq) in water.

-

-

Incubation: Mix A + B + Catalyst. Stir at RT for 1-2h in the dark.

-

Purification: Analyze via LC-MS. Purify using Prep-HPLC (Water/Acetonitrile gradient).

Application Logic Diagram

Caption: Modular assembly of a PROTAC molecule using the target linker via Amide Coupling and Click Chemistry.

References

-

Matrix Scientific. (n.d.). Product Data Sheet: this compound (CAS 2096987-23-2).[2] Retrieved from

-

ABCR GmbH. (n.d.). AB560896 | CAS 2096987-23-2.[2] Retrieved from

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Beshara, C. S., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid.[1][3] Molecules, 15(6), 4261-4266.[1] (Cited for general alkylation/synthesis protocols of isovanillic acid derivatives). Link

Sources

Synthesis of 3-(3-Azidopropoxy)-4-methoxybenzoic acid from vanillic acid

This guide details the synthesis of 3-(3-Azidopropoxy)-4-methoxybenzoic acid .

Critical Regiochemical Analysis

Before proceeding, a fundamental structural conflict in the request must be addressed to ensure scientific integrity:

-

Starting Material: Vanillic Acid is 4-hydroxy-3-methoxybenzoic acid .[1][2] The reactive phenolic hydroxyl group is at the 4-position .

-

Target Molecule: This compound implies the linker is attached at the 3-position and the methoxy group is at the 4-position .

The Conflict: Direct alkylation of Vanillic Acid yields 4-(3-Azidopropoxy)-3-methoxybenzoic acid , which is the regioisomer of the requested target.

The Solution:

-

Route A (Strict Compliance): To synthesize the exact 3-substituted target from Vanillic Acid, one must first isomerize the scaffold (Vanillic

Isovanillic Acid) via demethylation and selective remethylation. This is chemically inefficient. -

Route B (Pragmatic/Direct): If the user intended to attach the linker to the available phenol of Vanillic Acid (common in "Click" chemistry linker synthesis), the product is the 4-substituted isomer.

-

Route C (Recommended for Target): To obtain the 3-substituted target efficiently, the starting material should be Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid).

This guide primarily details Route C (using Isovanillic Acid derived or purchased) to produce the exact named target, while noting the protocol for Route B (Direct Vanillic Alkylation) as the chemistry is identical but regiochemically distinct.

Part 1: Synthesis Strategy & Pathway

Retrosynthetic Analysis

The target molecule, This compound , is assembled via a convergent synthesis involving:

-

Scaffold Preparation: Protection of the carboxylic acid (Esterification).

-

Linker Installation: Nucleophilic substitution (

) of the phenol with a dihaloalkane (1-bromo-3-chloropropane). -

Functionalization: Azidation of the alkyl halide.

-

Deprotection: Saponification of the ester to the free acid.

Reaction Pathway Diagram

The following diagram illustrates the divergence between the Vanillic (4-sub) and Isovanillic (3-sub) pathways.

Caption: Divergent synthesis pathways showing the origin of the 3-substituted target vs. the 4-substituted Vanillic derivative.

Part 2: Detailed Experimental Protocols

The following protocols apply to the Isovanillic Acid scaffold to yield the requested 3-substituted target . Note: If starting with Vanillic Acid, the same conditions apply but will yield the 4-substituted isomer.

Step 1: Esterification (Protection)

Objective: Protect the carboxylic acid as a methyl ester to prevent side reactions during alkylation.

-

Reagents: Isovanillic Acid (1.0 eq), Methanol (solvent), Thionyl Chloride (

, 1.5 eq). -

Procedure:

-

Dissolve Isovanillic Acid (10.0 g, 59.5 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask under

. -

Cool to 0°C in an ice bath.

-

Add

(6.5 mL, 89.2 mmol) dropwise over 20 minutes. (Caution: Exothermic, -

Reflux the mixture at 65°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Concentrate in vacuo to remove solvent.[3]

-

Redissolve residue in EtOAc, wash with saturated

(2x) and Brine (1x). -

Dry over

, filter, and concentrate.

-

-

Yield: ~95% (Methyl Isovanillate).[4]

Step 2: Etherification (Linker Installation)

Objective: Alkylate the 3-phenol with a propyl linker containing a leaving group (Chloride) for subsequent azidation.

-

Reagents: Methyl Isovanillate (1.0 eq), 1-bromo-3-chloropropane (1.5 eq),

(2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve Methyl Isovanillate (10.0 g, 54.9 mmol) in DMF (80 mL).

-

Add anhydrous

(15.2 g, 110 mmol). Stir for 15 minutes at Room Temperature (RT). -

Add 1-bromo-3-chloropropane (8.1 mL, 82.3 mmol) dropwise.

-

Heat to 60°C for 4–6 hours.

-

Workup: Pour into ice water (400 mL). Extract with EtOAc (3x 100 mL).

-

Wash organic layer with water (3x) to remove DMF, then brine.

-

Dry (

) and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

-

-

Product: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Step 3: Azidation (Functionalization)

Objective: Convert the alkyl chloride to an alkyl azide via

-

Reagents: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq), Sodium Azide (

, 2.0 eq), DMF. -

Procedure:

-

Dissolve the chloro-intermediate (10.0 g, 38.6 mmol) in DMF (60 mL).

-

Add

(5.0 g, 77.2 mmol). -

Heat to 80°C for 12 hours behind a blast shield (Azide safety protocols required).

-

Workup: Dilute with water, extract with EtOAc. Wash organics thoroughly with water.

-

Safety Note: Do not concentrate azides to dryness if low molecular weight. However, this molecule is sufficiently heavy (

) to be stable.

-

-

Product: Methyl 3-(3-azidopropoxy)-4-methoxybenzoate.

Step 4: Saponification (Deprotection)

Objective: Hydrolyze the methyl ester to yield the final benzoic acid derivative.

-

Reagents: Methyl ester intermediate, Lithium Hydroxide (

, 3.0 eq), THF/Water (3:1). -

Procedure:

-

Dissolve the ester (5.0 g) in THF (30 mL) and Water (10 mL).

-

Add

(3.0 eq). -

Stir at RT for 4 hours.

-

Acidify to pH 2–3 using 1M

. -

Extract with EtOAc, dry, and concentrate.

-

Recrystallize from Ethanol/Water if necessary.

-

-

Final Product: This compound .

Part 3: Data Summary & Validation

Key Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 251.24 g/mol | |

| Appearance | White to Off-white Solid | |

| Solubility | DMSO, Methanol, EtOAc | Poor in water (acid form) |

| CAS (Target) | 2096987-23-2 | 3-substituted isomer |

| CAS (Isomer) | 1895058-78-2 | 4-substituted isomer (Vanillic derived) |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 2) | Competition from elimination | Lower Temp to 50°C; ensure anhydrous conditions. |

| Incomplete Azidation | Chloride is a poor leaving group | Add catalytic KI (Finkelstein condition) to generate in-situ Iodide. |

| Regioselectivity | Wrong Starting Material | Verify starting material by NMR. Vanillic Acid (4-OH) vs Isovanillic (3-OH).[5] |

References

-

Preparation of Methyl Vanillate (General Esterification Protocol):

-

Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

-

Alkylation of Phenols with Dihaloalkanes:

-

Wang, Z., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 2010, 15(6), 4283-4290. Link

-

Note: This reference describes the alkylation of Vanillic acid (4-OH), serving as the baseline protocol for the 4-substituted isomer.

-

-

Azidation Protocols (NaN3/DMF):

-

Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988, 88(2), 297-337. Link

-

-

Isovanillic Acid Structure & Properties:

-

PubChem Compound Summary for CID 12575, Isovanillic Acid. Link

-

Sources

3-(3-Azidopropoxy)-4-methoxybenzoic acid molecular weight and formula

This is an in-depth technical guide for 3-(3-Azidopropoxy)-4-methoxybenzoic acid , structured for researchers and drug development professionals.

Core Identity & Functional Utility in Bioconjugation

Executive Summary

This compound is a specialized heterobifunctional linker designed for "Click Chemistry" applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Its structure features two distinct reactive handles:

-

Carboxylic Acid (-COOH): Enables standard amide coupling (EDC/NHS or HATU) to primary amines on ligands, proteins, or surfaces.

-

Alkyl Azide (-N3): Serves as a bioorthogonal handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This dual functionality allows for the modular construction of complex biological probes where the benzoic acid core provides a rigid spacer, often improving the pharmacokinetic profile compared to flexible PEG chains.

Physicochemical Profile

| Property | Value |

| CAS Number | 2096987-23-2 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 251.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water (acid form) |

| pKa (Predicted) | ~4.5 (Carboxylic acid) |

| C/N Ratio | 3.66 (Indicates stability; non-explosive under standard conditions) |

Synthetic Architecture & Protocol

The synthesis of this compound typically proceeds via the alkylation of Isovanillic acid (or its methyl ester) followed by azidation and hydrolysis. The ester route is preferred to prevent side reactions during alkylation.

Reaction Scheme Visualization

Figure 1: Step-wise synthetic pathway from Methyl Isovanillate to the final Azide-Acid linker.

Detailed Experimental Protocol

Step 1: Alkylation (Ether Formation)

-

Dissolve: Dissolve Methyl Isovanillate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (

, 2.0 eq) and stir for 15 minutes at room temperature to deprotonate the phenol. -

Alkylation: Add 1-Bromo-3-chloropropane (1.5 eq) dropwise.

-

Heat: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

-

Workup: Dilute with water, extract with EtOAc (

), wash organic layer with brine, dry over -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) yields Methyl 3-(3-chloropropoxy)-4-methoxybenzoate .

Step 2: Azidation (Halide Displacement)

-

Dissolve: Dissolve the chloro-intermediate from Step 1 in DMF (0.5 M).

-

Reagent: Add Sodium Azide (

, 2.0 eq). Caution: Avoid metal spatulas; use plastic/glass. -

Reaction: Heat to 60°C for 12 hours (overnight).

-

Workup: Dilute with water (carefully), extract with EtOAc (

). Wash extensively with water to remove excess azide. -

Safety Check: Ensure the organic layer is free of hydrazoic acid traces.

-

Yield: Methyl 3-(3-azidopropoxy)-4-methoxybenzoate .

Step 3: Saponification (Hydrolysis)

-

Dissolve: Dissolve the azido-ester in THF:Water (3:1).

-

Base: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 eq).

-

Stir: Stir at room temperature for 4 hours.

-

Acidification: Cool to 0°C and acidify to pH ~2 with 1M HCl.

-

Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

-

Final Product: This compound .

Functional Utility in Drug Discovery[1][2][3]

This molecule is a critical component in PROTAC (Proteolysis Targeting Chimera) design.[1][2] It serves as a "linker precursor" that connects an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Target Protein ligand.

Mechanism of Action: The "Click" Assembly

The benzoic acid moiety provides a rigid attachment point, often preferred over flexible PEG chains when constraining the ternary complex (Target-PROTAC-E3 Ligase) is necessary for efficient ubiquitination.

Figure 2: Logic flow for assembling a PROTAC using the acid-azide heterobifunctional linker.

Key Advantages

-

Rigidity: The phenyl ring reduces the entropic cost of ternary complex formation compared to pure alkyl/PEG chains.

-

Solubility: The methoxy and ether groups improve solubility in organic synthesis solvents compared to pure hydrocarbon linkers.

-

Bioorthogonality: The azide group is inert to most biological conditions until activated by a catalyst (Cu) or strain (DBCO).

Handling & Safety (Azide Protocols)

While organic azides with a (C+O)/N ratio ≥ 3 (Rule of thumb) are generally considered stable, strict safety protocols must be observed.

-

Ratio Calculation: This molecule has 11 Carbons + 4 Oxygens = 15. Nitrogen atoms = 3. Ratio = 5. Safe.

-

Heat: Do not heat reaction mixtures containing this azide above 80°C unless necessary.

-

Metals: Avoid contact with copper or lead pipes (e.g., in disposal drains) to prevent the formation of highly explosive heavy metal azides.

-

Disposal: Quench excess azide reactions with sodium nitrite (

) and sulfuric acid or specific commercial quenching kits before disposal.

References

-

Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 2096987-23-2).[3] Link

-

Sharpless, K. B., et al. (2002).[4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

-

Beshara, C. S., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266.[5] (Reference for alkylation protocols of isovanillic acid). Link

-

Yang, C., et al. (2024).[6][2] "Click chemistry in the development of PROTACs." RSC Chemical Biology.[2] (Application context). Link

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Engineering Bioorthogonality: A Technical Guide to Novel Azide Linkers in Drug Discovery

Introduction: Beyond Passive Connectivity

In the early era of click chemistry, the azide moiety was viewed primarily as a passive "chemical handle"—a means to an end for connecting two entities. Today, the paradigm has shifted. In modern drug discovery, particularly within Antibody-Drug Conjugates (ADCs) and Targeted Protein Degradation (PROTACs), the linker is no longer an inert spacer; it is a functional component that dictates pharmacokinetics, solubility, and therapeutic index.

This guide moves beyond simple alkyl azides to explore novel azide architectures —specifically Picolyl Azides and Fluorinated Linkers —that solve critical challenges in bioconjugation: slow kinetics at low concentrations, copper-induced cytotoxicity, and poor aqueous solubility.

Structural Classes & Design Principles

To engineer effective conjugates, one must select the azide architecture that matches the biological constraint. We categorize novel linkers into three functional classes:

The Kinetic Accelerators: Picolyl Azides

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires significant copper loads, which can be cytotoxic to live cells or cause oxidative damage to antibodies. Picolyl Azides incorporate a pyridine ring adjacent to the azide.

-

Mechanism: The pyridyl nitrogen acts as an internal chelating motif, coordinating with the Cu(I) catalyst. This increases the effective local concentration of copper at the reaction site.

-

Impact: This "chelating effect" accelerates the reaction rate by 20–50 fold compared to standard azides, allowing for the use of sub-stoichiometric copper levels (10–40 µM) compatible with live-cell labeling.

The Stability Modulators: Fluorinated Azides

Fluorination of the linker backbone, particularly in self-immolative spacers like PABC (p-aminobenzyl carbamate), serves two purposes:

-

Electronic Tuning: Fluorine substituents lower the pKa of the leaving group, accelerating the 1,6-elimination release of the payload after cleavage.

-

Lipophilicity: Strategic fluorination can modulate the LogP of the linker, improving the solubility of hydrophobic payloads (e.g., PBD dimers in ADCs).

Cleavable Azide Hybrids

For ADCs, the azide must be integrated into a system that releases the drug upon internalization.

-

Protease-Cleavable: Azide-Val-Cit-PABC-Payload. The azide is used for conjugation to the antibody (via a strained alkyne or functionalized lysine), while the Val-Cit motif remains accessible to lysosomal Cathepsin B.

-

Acid-Cleavable: Azide-Hydrazone linkers that hydrolyze in the acidic endosome (pH 5.0).

Comparative Analysis of Linker Performance

The following table summarizes the physicochemical and kinetic profiles of standard vs. novel azide linkers.

| Linker Class | Kinetic Rate ( | Aqueous Solubility | Biocompatibility | Primary Application |

| Alkyl Azide (Standard) | 1.0 (Baseline) | Low to Moderate | Moderate (Requires Cu) | Small molecule synthesis |

| PEGylated Azide | 1.0 | High | High | Solubility enhancement |

| Picolyl Azide | 25.0 - 50.0 | Moderate | Excellent (Low Cu) | Live-cell labeling, Protein conjugation |

| Fluorinated Aryl Azide | 2.0 - 5.0 | Low | Moderate | Modulation of release kinetics (ADCs) |

| Tertiary Azide | < 0.5 (Slow) | Low | High (Stable) | Metabolic labeling (High stability) |

Visualizing the Mechanism: Picolyl-Assisted CuAAC

The diagram below illustrates the chelation mechanism that drives the superior kinetics of picolyl azides.

Figure 1: Mechanism of Picolyl Azide-assisted CuAAC. The internal coordination of Copper (I) significantly lowers the activation energy barrier.

Experimental Protocol: Low-Copper Bioconjugation

This protocol utilizes a Picolyl Azide linker to conjugate a fluorophore to a protein. It is designed to minimize oxidative damage by maintaining a low copper concentration.

Materials

-

Protein: 1 mg/mL in PBS (pH 7.4).

-

Linker: Picolyl Azide-PEG4-Fluorophore (10 mM in DMSO).

-

Catalyst: CuSO4 (50 mM in water).

-

Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Note: While Picolyl azides chelate, THPTA is still recommended to protect the bulk Cu(I) from oxidation.

Step-by-Step Methodology

-

Degassing (Critical):

-

Causality: Oxygen rapidly oxidizes catalytic Cu(I) to inactive Cu(II) and generates reactive oxygen species (ROS) that damage protein side chains (Met/His oxidation).

-

Action: Bubble Argon or Nitrogen through all buffers for 15 minutes prior to mixing.

-

-

Complex Formation:

-

Premix CuSO4 and THPTA in a 1:5 molar ratio (Cu:Ligand) in a separate microtube.

-

Why: This ensures all copper is complexed before exposure to the protein, preventing precipitation.

-

-

Reaction Assembly:

-

To the protein solution (50 µL), add:

-

Picolyl Azide Linker (5–10 equivalents relative to protein alkyne handles).

-

Cu-THPTA complex (Final concentration: 50 µM Cu).

-

Sodium Ascorbate (Final concentration: 2.5 mM).

-

-

Order of Addition: Add Ascorbate last to initiate the reduction of Cu(II) to Cu(I).

-

-

Incubation:

-

Incubate for 30–60 minutes at room temperature in the dark.

-

Note: Picolyl azides typically reach completion in <1 hour, whereas alkyl azides may require 4–12 hours.

-

-

Quenching & Purification:

-

Add EDTA (10 mM final) to chelate remaining copper.

-

Purify via size-exclusion chromatography (e.g., PD-10 column) or dialysis to remove unreacted small molecules.

-

Applications in Drug Discovery: ADC Synthesis Workflow

The following diagram outlines how cleavable azide linkers are deployed in the synthesis of Antibody-Drug Conjugates.

Figure 2: Workflow for site-specific ADC generation using azide-based click chemistry. The modular approach allows for rapid screening of different payloads.

Safety & Stability: The C/N Ratio Rule

Working with organic azides requires strict adherence to safety protocols due to their potential explosivity.[1][2][3][4]

The Golden Rule of Azide Safety: For an organic azide to be considered non-explosive and safe for isolation, the number of non-nitrogen atoms must significantly outweigh the nitrogen atoms.

[1]- : Number of Carbon atoms

- : Number of Oxygen atoms[1]

- : Number of Nitrogen atoms

Operational Guidelines:

-

Rule of Six: Ensure at least 6 carbons per azide group.[1][2][3][4]

-

Isolation: Never distill diazides or low-molecular-weight azides. Purify via column chromatography or precipitation.

-

Storage: Store at -20°C in the dark. Avoid contact with metals (leads to shock-sensitive metal azides) or halogenated solvents (can form di/tri-azidomethane).[3]

References

-

Uttamapinant, C., et al. (2010). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. [Link]

-

Stéen, E. J. L., et al. (2018). "Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity." Chemistry – A European Journal. [Link]

-

Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell. [Link]

-

University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." [Link] (General Safety Reference)

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. [Link]

Sources

Methodological & Application

CuAAC click chemistry reaction conditions for benzoic acid azides

Application Note: Optimized CuAAC Reaction Conditions for Benzoic Acid Azides

Executive Summary

This guide details the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) specifically for benzoic acid azides (e.g., 4-azidobenzoic acid). While standard click chemistry protocols are robust, benzoic acid derivatives present unique challenges due to the coordinating ability of the carboxylate group (

This note provides two distinct protocols:

-

Protocol A (Aqueous/Bioconjugation): For labeling biomolecules or working in high-water environments using THPTA .

-

Protocol B (Organic/Synthesis): For small molecule synthesis and scale-up using TBTA or solvent-promoted conditions.

Technical Analysis: The "Carboxylate Effect"

The Challenge: Carboxylate Coordination

In standard CuAAC, the active catalyst is a Copper(I) species.[1] Benzoic acid azides possess a carboxylic acid moiety that, upon deprotonation (pH > 4.2), forms a carboxylate anion.

-

Interference: The carboxylate can act as a bidentate ligand, sequestering

or -

The "Shao" Promotion: Contrarily, research by Shao et al.[1][2] (2010) suggests that in specific organic solvents (without external ligands), benzoic acid can actually promote the reaction by stabilizing Cu(I). However, for reproducible, high-yield applications (especially in water), relying on this effect is risky.

-

The Solution: The use of high-affinity accelerating ligands (THPTA or TBTA ) is required to out-compete the carboxylate interaction, protecting the Cu(I) oxidation state and maintaining the catalytic cycle.

Electronic Considerations

The azide group attached to a benzoic acid ring is electronically coupled to an electron-withdrawing carbonyl group. This reduces the electron density on the azide relative to aliphatic azides. While CuAAC is generally insensitive to electronics, these substrates benefit significantly from exogenous reducing agents (Sodium Ascorbate) to maintain high [Cu(I)] loads, compensating for slightly slower kinetics.

Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle and the specific entry point where carboxylate interference occurs, mitigated by the Ligand (L).

Figure 1: The CuAAC catalytic cycle showing the critical role of ligands (THPTA/TBTA) in preventing the formation of inactive Copper-Carboxylate complexes.

Experimental Protocols

Selection Guide

| Feature | Protocol A: Aqueous / Bio | Protocol B: Organic / Synthesis |

| Primary Solvent | Water, PBS, HEPES | DMSO, DMF, tBuOH/Water |

| Ligand | THPTA (Water Soluble) | TBTA (Organic Soluble) |

| Copper Source | ||

| pH Sensitivity | Strict (pH 7.0–8.0) | Moderate (Solvent dependent) |

| Workup | Dialysis / Filtration | Extraction / Precipitation |

Protocol A: Aqueous Conjugation (THPTA Method)

Best for: Labeling proteins, DNA, or hydrophilic linkers with azidobenzoic acid.

Reagents:

-

Cu-Premix: 20 mM

(in water) + 50 mM THPTA (in water). Mix 1:2 ratio before use. -

Reductant: 100 mM Sodium Ascorbate (freshly prepared in water).

-

Buffer: 100 mM Sodium Phosphate (pH 7.4). Avoid Tris buffer if possible as it competes for Cu.

Procedure:

-

Dissolve Reactants: Dissolve the Alkyne substrate and Azidobenzoic acid in the reaction buffer. Final concentration: 0.1 – 1.0 mM.

-

Note: If the azidobenzoic acid is insoluble, predissolve in a minimal volume of DMSO (keep final DMSO < 5%).

-

-

Add Catalyst: Add the Cu-Premix (CuSO4/THPTA) to the reaction.

-

Ratio: 0.1 – 0.5 equivalents of Cu relative to the limiting reagent.

-

-

Initiate: Add Sodium Ascorbate (5 – 10 equivalents). The solution should remain clear (colorless to faint yellow). If it turns brown/black, oxygen exposure is too high.

-

Incubate: React at Room Temperature (25°C) for 30–60 minutes.

-

Quench: Add EDTA (final 10 mM) to chelate copper before downstream processing.

Protocol B: Synthetic Scale-Up (TBTA Method)

Best for: Synthesizing PROTAC linkers or small molecule libraries.

Reagents:

-

Solvent: DMSO or tBuOH/Water (1:1).

-

Catalyst:

(1 M stock). -

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (100 mM in DMSO).

-

Reductant: Sodium Ascorbate (fresh).

Procedure:

-

Setup: In a glass vial, dissolve Alkyne (1.0 eq) and Azidobenzoic acid (1.0–1.2 eq) in the solvent.

-

Ligand Association: Add TBTA (0.05 eq, 5 mol%).

-

Copper Addition: Add

(0.01–0.02 eq, 1–2 mol%). -

Reduction: Add Sodium Ascorbate (0.1 eq, 10 mol%).

-

Observation: The solution may turn slightly turbid or yellow.

-

-

Reaction: Stir at 40°C for 4–12 hours.

-

Why 40°C? Benzoic acid azides can be sterically encumbered; mild heating ensures completion without thermal decomposition of the azide.

-

-

Workup: Dilute with water. If the product is organic-soluble, the triazole often precipitates or can be extracted with EtOAc. The benzoic acid group will remain protonated if the workup is acidic (pH ~3-4).

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate CuAAC protocol based on substrate solubility.

Troubleshooting & QC

| Observation | Probable Cause | Corrective Action |

| Precipitation on Cu Addition | Carboxylate-Copper complex formation. | Increase Ligand:Cu ratio to 5:1. Switch to THPTA (higher solubility). |

| Reaction Stalls < 50% | Catalyst Oxidation (Cu(I) | Add fresh Ascorbate. Degas solvents (sparge with |

| Low Yield (Organic) | Poor solubility of Ascorbate. | Use tBuOH/Water (1:1) instead of pure DMSO to dissolve the salt. |

| Byproduct: Amine | Staudinger-like reduction of azide. | Reduce TCEP/DTT concentration (if present). Use Ascorbate only. |

Validation:

-

NMR: Look for the disappearance of the alkyne proton and the appearance of the triazole singlet (typically

7.5 – 8.5 ppm). -

IR: Disappearance of the characteristic Azide stretch (~2100

).

References

-

Shao, C., et al. (2010). "Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition."[1][2][3] The Journal of Organic Chemistry, 75(20), 7002–7005.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883.

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 41(14), 2596–2599.

-

BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." Application Notes.

Sources

Application Note: EDC/NHS Coupling of 3-(3-Azidopropoxy)-4-methoxybenzoic Acid to Proteins

Executive Summary

This technical guide details the conjugation of 3-(3-Azidopropoxy)-4-methoxybenzoic acid to the primary amines (lysine residues and N-terminus) of a target protein. This small molecule acts as a heterobifunctional linker: the carboxylic acid facilitates attachment to the protein via EDC/NHS chemistry, while the azide group (

Key Technical Challenge: The linker contains an aromatic anisic acid core and an aliphatic azide chain, resulting in low aqueous solubility. This protocol utilizes a Two-Step Activation Strategy with organic co-solvents to maximize coupling efficiency while preventing protein precipitation and homopolymerization.

Scientific Mechanism & Rationale

The Chemistry

The conjugation relies on the carbodiimide-mediated activation of the linker's carboxylic acid.

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group to form an unstable O-acylisourea intermediate.[1][2]

-

Stabilization:

-Hydroxysuccinimide (NHS) displaces the isourea to form a semi-stable NHS-ester. This step is crucial because the NHS-ester is more resistant to hydrolysis than the O-acylisourea. -

Conjugation: The NHS-ester reacts with primary amines on the protein (nucleophilic attack) to form a stable amide bond, releasing NHS.

Mechanism Diagram

The following diagram illustrates the chemical pathway, highlighting the critical intermediate states.

Caption: Step-wise activation of the carboxylic acid linker to a stable amide bond.

Pre-Experimental Considerations

Solubility & Co-Solvents

This compound is hydrophobic. It will not dissolve directly in aqueous buffers.

-

Requirement: Dissolve the linker in anhydrous DMSO or DMF (Dry, amine-free) at a high concentration (e.g., 10–50 mM) before adding to the reaction.

-

Tolerance: Ensure the final organic solvent concentration in the protein mixture does not exceed 10% (v/v) to avoid protein denaturation.

Buffer Selection (Critical for E-E-A-T)

Using the wrong buffer is the most common failure point.

-

Activation Buffer: MES Buffer (0.1 M, pH 5.5–6.0) . EDC activation is most efficient at acidic pH.[1][3][4]

-

Conjugation Buffer: PBS or HEPES (0.1 M, pH 7.2–7.5) . The lysine amine attack requires a neutral-to-basic pH to ensure the amine is deprotonated (nucleophilic).

-

Avoid: Tris, Glycine, or any buffer containing primary amines, as they will compete with the protein for the NHS-ester.

Stoichiometry Table

Calculate molar ratios based on the protein molecular weight and desired labeling density.

| Component | Molecular Weight (Approx) | Molar Equivalents | Role |

| Protein | Variable (e.g., IgG ~150 kDa) | 1 | Target |

| Linker | ~251.24 g/mol * | 10 – 50 | Reagent (Excess drives reaction) |

| EDC | 191.7 g/mol | 10 – 50 | Activator (1:1 with Linker) |

| NHS | 115.1 g/mol | 25 – 125 | Stabilizer (2.5x excess over EDC) |

*Note: Verify exact MW on your specific Certificate of Analysis.

Detailed Protocol

Phase 1: Linker Activation (The "Active Ester" Prep)

Goal: Create the reactive NHS-ester of the azide linker in a small volume.

-

Prepare Linker Stock: Dissolve 2.5 mg of this compound in 100 µL of anhydrous DMSO.

-

Prepare EDC/NHS:

-

Activation Reaction:

-

Mix Linker : EDC : NHS in a molar ratio of 1 : 1.2 : 2.5 .

-

Incubate for 15 minutes at room temperature (RT) with gentle agitation.

-

Result: You now have an activated NHS-ester solution.

-

Phase 2: Conjugation

Goal: Covalently attach the activated linker to the protein.

-

Prepare Protein: Buffer exchange the protein into PBS (pH 7.4) using a Zeba™ Spin Desalting Column or dialysis. Adjust concentration to 1–5 mg/mL.

-

Combine:

-

Slowly add the activated linker solution (from Phase 1) to the protein solution.

-

Crucial: Do not exceed 10% DMSO final volume. If the linker precipitates (cloudiness), add more DMSO immediately or reduce linker concentration.

-

-

Incubate: React for 2 hours at RT or Overnight at 4°C.

-

Quench: Add Hydroxylamine or Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to stop the reaction.

Phase 3: Purification

Goal: Remove excess toxic azide linker and byproducts.

-

Method: Use a Desalting Column (e.g., PD-10 or Sephadex G-25) equilibrated with PBS.

-

Why? Dialysis is often insufficient for hydrophobic small molecules which may stick to the membrane or protein non-specifically. Gel filtration is superior here.

Workflow Visualization

Caption: Operational workflow from solubilization to validated conjugate.

Validation & Quality Control

Since the azide group is "silent" in UV-Vis (unless at very high concentrations) and the linker mass is small, standard protein assays (Bradford/BCA) cannot confirm conjugation. Use these methods:

-

Click-Shift Assay (Recommended):

-

Take a small aliquot (5 µg) of your conjugate.

-

React with a DBCO-PEG4-Fluorophore (e.g., DBCO-Cy5) for 30 mins.

-

Run SDS-PAGE.[7]

-

Success: The protein band fluoresces under the specific channel (e.g., Cy5) before staining. Unlabeled protein will not fluoresce.

-

-

MALDI-TOF MS:

-

Look for a mass shift. Each linker addition adds ~233 Da (Linker MW minus water).

-

Note: Heterogeneity is common (a Gaussian distribution of labeling).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon mixing | Linker is too hydrophobic. | Increase DMSO concentration (up to 15% if protein tolerates) or add linker in smaller aliquots. |

| No Conjugation (Validation Fails) | Hydrolysis of EDC. | EDC is extremely moisture sensitive. Use a fresh bottle or store under nitrogen. Do not use EDC stored in solution. |

| Protein Aggregation | Over-crosslinking. | The protein may have reacted with itself. Ensure the activation (Phase 1) is done separately from the protein, or reduce EDC equivalents. |

| Low Yield | pH Mismatch. | Ensure Conjugation Phase is at pH 7.2–7.5. Below pH 7.0, lysine reactivity drops significantly. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers). [Link]

-

Broad Institute. Click Chemistry Protocol for Proteomics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. reddit.com [reddit.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. biorxiv.org [biorxiv.org]

Functionalizing surfaces with 3-(3-Azidopropoxy)-4-methoxybenzoic acid

Application Note: Functionalizing Surfaces with 3-(3-Azidopropoxy)-4-methoxybenzoic Acid

Abstract & Introduction

This compound is a high-utility heterobifunctional linker designed to bridge the gap between traditional surface chemistry and modern bio-orthogonal "Click" chemistry.

In drug development and biosensor fabrication, direct adsorption of biomolecules often leads to denaturation or random orientation. This linker solves that challenge by providing a two-step "Anchor-and-Click" mechanism. The benzoic acid moiety serves as a robust anchor for amine-functionalized surfaces (glass, silicon, gold, or polymers), while the distal azide group (-N

This guide details the protocols for immobilizing this linker and subsequently utilizing it to capture alkyne-modified targets (e.g., peptides, oligonucleotides, or small molecule drugs).

Mechanism of Action

The functionalization strategy relies on two distinct chemical transformations:[1][2][3][4][5]

-

Surface Priming (Anchoring): The carboxylic acid group is activated via carbodiimide chemistry (EDC/NHS) to form a stable amide bond with surface amines. The methoxy group at the 4-position enhances the solubility of the aromatic ring and prevents pi-stacking aggregation on the surface.

-

Ligand Capture (Clicking): The exposed azide group undergoes a 1,3-dipolar cycloaddition with an alkyne.[6] This can be achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ).

Visualizing the Workflow

Figure 1: The "Anchor-and-Click" workflow converting an amine surface into a bioactive interface.

Experimental Protocols

Phase 1: Surface Priming (Linker Immobilization)

Objective: Covalently attach the benzoic acid linker to an amine-terminated surface (e.g., APTES-coated glass or amine-magnetic beads).

Reagents Required:

-

This compound (10 mM stock in DMSO).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: 1x PBS, pH 7.4.

Protocol:

-

Activation (The "Zero-Length" Step):

-

Dissolve EDC (4 mg/mL) and NHS (11 mg/mL) in MES Activation Buffer .

-

Scientific Insight: We use MES at pH 6.0 because EDC hydrolysis is minimized at this pH, while carboxyl activation remains efficient. Avoid phosphate buffers here as they can interfere with EDC.[2]

-

Add the this compound to this solution to a final concentration of 1 mM.

-

Incubate for 15 minutes at room temperature to generate the reactive NHS-ester intermediate.

-

-

Coupling:

-

Immerse the amine-functionalized substrate into the activated linker solution.

-

Incubate for 2 hours at Room Temperature (RT) with gentle agitation.

-

Note: If using magnetic beads, ensure constant rotation to prevent settling.

-

-

Washing & Quenching:

-

Wash the surface 3x with PBS (pH 7.4) to remove unreacted linker.

-

(Optional) Incubate with 50 mM Ethanolamine (pH 8.0) for 30 minutes to quench any remaining unreacted NHS esters on the surface, preventing non-specific binding later.

-

Final wash: 3x with deionized water. Dry under nitrogen stream (if planar surface).

-

Phase 2: The "Click" Reaction (Ligand Capture)

Objective: Conjugate an alkyne-modified drug or protein to the azide-primed surface.

Option A: CuAAC (Copper-Catalyzed) - Best for small molecules/DNA

-

Catalyst Mix: 100 µM CuSO

+ 500 µM THPTA (ligand) + 2.5 mM Sodium Ascorbate. -

Protocol:

-

Mix the Alkyne-Target (10–50 µM) with the Catalyst Mix in PBS.

-

Incubate the Azide-primed surface with this mixture for 30–60 minutes in the dark.

-

Critical: Oxygen oxidizes Cu(I) to inactive Cu(II). Degas buffers or fill headspace with Argon for maximum efficiency.

-

Wash with 10 mM EDTA to strip copper ions, followed by PBS.

-

Option B: SPAAC (Copper-Free) - Best for live cells or sensitive proteins

-

Reagent: DBCO-labeled biomolecule.

-

Protocol:

-

Add DBCO-Target (20–50 µM) in PBS directly to the surface.

-

Incubate 4 hours to Overnight at 4°C or RT.

-

Wash 3x with PBS. No catalyst or degassing required.

-

Quality Control & Validation

To ensure the protocol worked, use the following validation hierarchy:

| Method | What it Measures | Success Criteria |

| Contact Angle (Goniometry) | Surface Hydrophobicity | Shift from hydrophilic (<40° for amines) to hydrophobic (~60-70°) after benzoic acid attachment. |

| FTIR (ATR-mode) | Chemical Bonds | Appearance of strong Azide peak at ~2100 cm⁻¹ after Phase 1. Disappearance of this peak after Phase 2. |

| XPS (X-Ray Photoelectron Spectroscopy) | Elemental Composition | Appearance of N3 signal (distinctive azide nitrogen splitting) after Phase 1. |

| Fluorescence Control | Functional Binding | Use a Cy5-Alkyne as a positive control. The surface should glow red only if the azide linker was successfully attached. |

Troubleshooting Guide

-

Problem: Low signal after Click reaction.

-

Cause 1: EDC hydrolysis.[2][3][7] Solution: Prepare EDC/NHS immediately before use; do not store in solution.

-

Cause 2:[8][9] Steric hindrance. Solution: The "propoxy" linker is short (3 carbons). If the target is large (e.g., an antibody), steric clash may occur. Switch to a PEG-linker variant if available, or ensure the surface amine density is not too high.

-

-

Problem: High Non-Specific Binding (NSB).

-

Cause: Unreacted amine groups on the surface.

-

Solution: Ensure the ethanolamine quenching step (Phase 1, Step 3) is performed rigorously. Acetylation of remaining amines with acetic anhydride is a more aggressive alternative.

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry and zero-length crosslinkers).

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. (Foundational paper on CuAAC Click Chemistry).

-

PubChem. (n.d.).[8] this compound (Compound Summary). National Library of Medicine. (Chemical structure and physical property verification).

-

Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. (Review of SPAAC/Copper-free methodologies).

Sources

- 1. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vestichem.belnauka.by [vestichem.belnauka.by]

- 6. Click Chemistry Immobilization of Antibodies on Polymer Coated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. CID 158448718 | C16H16O8 | CID 158448718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Azide-Functionalized Benzoic Acids

Introduction: A New Paradigm in Peptide Synthesis and Conjugation

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules. The strategic choice of a linker, the chemical entity that tethers the nascent peptide chain to the solid support, is paramount to the success of the synthesis and dictates the functionality of the final product. This application note details a powerful and versatile approach that leverages 4-azidobenzoic acid as a linker in SPPS. This method not only allows for the efficient synthesis of peptides but also installs a bioorthogonal azide handle at the C-terminus, paving the way for facile and specific post-synthetic modifications via "click chemistry."

The azide group's remarkable stability under the conditions of Fmoc-based SPPS, coupled with its highly selective reactivity with alkynes, provides an orthogonal strategy for peptide functionalization. This approach is invaluable for researchers in drug development, proteomics, and materials science who seek to create well-defined peptide conjugates with moieties such as fluorophores, polyethylene glycol (PEG), or therapeutic small molecules. By employing an azide-functionalized benzoic acid linker, the peptide is synthesized with a built-in, ready-to-react chemical handle, streamlining the workflow for creating complex and functionalized peptide-based constructs.[1][2]

This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical considerations for the successful implementation of SPPS using azide-functionalized benzoic acids.

Chemical Principles and Workflow Overview

The overall strategy involves three key stages:

-

Functionalization of the Solid Support: The process begins with the covalent attachment of 4-azidobenzoic acid to an aminomethyl-functionalized solid support, typically polystyrene resin. This creates a stable amide bond that will anchor the peptide throughout the synthesis.

-

Fmoc-Based Solid-Phase Peptide Synthesis: The peptide chain is then elongated in a stepwise manner from the C-terminus to the N-terminus using the well-established Fmoc/tBu orthogonal protection strategy.[3] The azide group on the linker remains inert during the iterative cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling.

-

Cleavage and Post-Synthetic Modification: Upon completion of the peptide sequence, the peptide is cleaved from the resin using an "azide-safe" cleavage cocktail. This releases the peptide with a C-terminal azide functionality. The azide-bearing peptide can then be readily conjugated to an alkyne-containing molecule of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly known as "click chemistry."[1][4]

Figure 1: General workflow for SPPS using an azide-functionalized benzoic acid linker followed by post-synthetic modification via click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 4-Azidobenzoic Acid

This protocol outlines the synthesis of the 4-azidobenzoic acid linker from 4-aminobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Trifluoroacetic acid (TFA)

-

Sodium nitrite (NaNO₂)